2,4-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-methylbenzenesulfonamide
Overview
Description
2,4-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19Cl2NO2S and its molecular weight is 348.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0513554 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview
2,4-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-methylbenzenesulfonamide represents a specific chemical entity with potential implications across various scientific domains. However, due to the specificity of the compound, direct research articles or reviews specifically addressing its applications in scientific research are not readily available. Instead, this response explores the broader context of similar chemical compounds and their roles in environmental, health, and material science research to provide insight into potential applications.
Environmental Impact and Degradation
Research into compounds with structural similarities or related functional groups, such as chlorinated organic compounds and sulfonamides, offers insight into environmental behaviors, such as degradation patterns, toxicity, and accumulation. For instance, studies on parabens and triclosan illustrate the environmental fate of these compounds, indicating their persistence, potential for bioaccumulation, and transformation into more toxic by-products in aquatic environments (Haman et al., 2015; Bedoux et al., 2012). These insights are crucial for assessing the environmental impact of similar compounds and guiding the development of more eco-friendly alternatives.
Role in Material Science
Compounds with sulfonamide groups have been explored for their utility in material science, particularly in the development of novel polymers and flame retardants. For example, research into cyclotriphosphazene compounds has highlighted their potential as flame retardants due to their high nitrogen and phosphorus content, which contributes to their flame-retardant properties (Usri et al., 2021). This area of study is relevant for enhancing the safety and performance of materials used in a wide range of applications.
Pharmaceutical Applications
Sulfonamides play a significant role in pharmaceuticals due to their wide range of biological activities. Research into novel cyclic compounds containing aminobenzenesulfonamide, for instance, has led to the development of functional molecules with potential pharmaceutical applications (Kaneda, 2020). This suggests that the compound could be a candidate for further exploration in drug development, focusing on its unique chemical structure to target specific biological pathways.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-5-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2S/c1-11-9-15(14(17)10-13(11)16)21(19,20)18-8-7-12-5-3-2-4-6-12/h5,9-10,18H,2-4,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOMONODMWBMHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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